2-Adamantan-1-YL-2-aminopropionic acid

NMDA receptor Alzheimer's disease excitotoxicity

2-Adamantan-1-YL-2-aminopropionic acid (16091-92-2) is a unique α,α-disubstituted amino acid with a rigid adamantane cage, ensuring conformational rigidity and resistance to enzymatic degradation. It stands out from standard adamantane amines by offering a rare polypharmacological profile: sub-nanomolar NMDA antagonism (IC50 5.70 nM), AMPA binding (Ki 940 nM), and α1-adrenergic inhibition (IC50 830 nM). This makes it an irreplaceable scaffold for metabolically stable peptidomimetics and precise glutamate receptor studies. Choose this compound for superior SAR differentiation and neuroscience probe development.

Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol
CAS No. 16091-92-2
Cat. No. B099201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Adamantan-1-YL-2-aminopropionic acid
CAS16091-92-2
Synonyms2-ADAMANTAN-1-YL-2-AMINOPROPIONIC ACID
Molecular FormulaC13H21NO2
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC(C(=O)O)(C12CC3CC(C1)CC(C3)C2)N
InChIInChI=1S/C13H21NO2/c1-12(14,11(15)16)13-5-8-2-9(6-13)4-10(3-8)7-13/h8-10H,2-7,14H2,1H3,(H,15,16)
InChIKeyOHCPNQDNUJAIFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Adamantan-1-YL-2-aminopropionic acid (CAS 16091-92-2): A Non-Natural Amino Acid with an Adamantane Core for Specialized Chemical Biology Applications


2-Adamantan-1-YL-2-aminopropionic acid (CAS 16091-92-2) is a synthetic, non-proteinogenic amino acid characterized by an α-methyl substitution and a rigid adamantane cage attached to the α-carbon, with a molecular formula of C13H21NO2 and a molecular weight of 223.31 g/mol [1]. This compound is also known as α-methyl-1-adamantanealanine or 2-(1-adamantyl)-2-aminopropanoic acid [1]. Its structural features confer distinct steric and lipophilic properties, making it a valuable building block for the design of conformationally constrained peptides and peptidomimetics [2].

Why Direct Substitution with Common Adamantane Analogs Fails in Target Engagement Studies: Evidence-Based Differentiation for 2-Adamantan-1-YL-2-aminopropionic Acid


Generic substitution of 2-Adamantan-1-YL-2-aminopropionic acid with other adamantane-containing compounds is scientifically unjustified due to its unique combination of an α-amino acid functional group and a sterically demanding adamantane cage. Unlike simple adamantane amines such as amantadine and memantine, which are primarily NMDA receptor antagonists, this compound exhibits a distinct pharmacological profile including potent NMDA receptor antagonism (IC50 = 5.70 nM) alongside significant AMPA receptor binding affinity (Ki = 940 nM) and α1-adrenergic receptor activity (IC50 = 830 nM) [1] [2] [3]. Furthermore, its α,α-disubstituted amino acid structure confers conformational rigidity and resistance to enzymatic degradation that is not replicated by linear amino acids or other adamantane derivatives, making it a non-interchangeable scaffold for structure-activity relationship (SAR) studies and peptide engineering [4].

Quantitative Evidence Guide: Differentiating 2-Adamantan-1-YL-2-aminopropionic Acid from Analogs in Key Performance Dimensions


Sub-Nanomolar NMDA Receptor Antagonism: A Potency Advantage Over Clinical Adamantane Drugs

2-Adamantan-1-YL-2-aminopropionic acid inhibits human GluN1/GluN2B NMDA receptors with an IC50 of 5.70 nM, as determined by measuring Glu/Gly-stimulated Ca2+ influx in LtK-cells expressing the hNR1a/NR2B receptor [1]. In contrast, the clinically used adamantane derivatives memantine and amantadine exhibit markedly lower potencies, with reported IC50 values of 1.01 ± 0.11 μM and 18.6 ± 0.9 μM, respectively, in neuronal preparations [2] [3]. This represents an approximate 177-fold and 3,263-fold increase in potency, respectively, highlighting a significant quantitative differentiation.

NMDA receptor Alzheimer's disease excitotoxicity

Dual Glutamatergic Receptor Binding Profile: AMPA Receptor Affinity Distinct from Pure NMDA Antagonists

In addition to NMDA receptor antagonism, 2-Adamantan-1-YL-2-aminopropionic acid binds to human AMPA receptors (GluA2) with a Ki of 940 nM, as measured in a [3H]AMPA radioligand binding assay using HK293 cells [1]. This dual glutamatergic profile is not observed for amantadine or memantine, which are selective for NMDA receptors and do not exhibit significant AMPA receptor affinity. The compound thus offers a unique tool for investigating the interplay between NMDA and AMPA receptors in synaptic plasticity and excitotoxicity.

AMPA receptor glutamatergic signaling neuropharmacology

Alpha-1 Adrenergic Receptor Modulation: A Potential Differentiator in Central Nervous System Applications

2-Adamantan-1-YL-2-aminopropionic acid inhibits alpha-1 adrenergic receptor binding to rat brain membranes with an IC50 of 830 nM [1]. This activity is not a known feature of amantadine or memantine, which primarily target NMDA receptors. The compound's ability to interact with adrenergic systems may contribute to a distinct pharmacological signature and could be leveraged for the development of novel therapeutics for neurological disorders involving both glutamatergic and adrenergic dysregulation.

alpha-1 adrenergic receptor CNS pharmacology receptor selectivity

Conformational Rigidity and Lipophilicity: Physicochemical Advantages for Peptide Engineering

The adamantane cage of 2-Adamantan-1-YL-2-aminopropionic acid imposes significant conformational constraints on the peptide backbone, which can enhance binding affinity and metabolic stability. Its computed XLogP3 value of -0.3 [1] indicates a balanced hydrophilicity-lipophilicity profile compared to other adamantane amino acids like L-adamantylalanine, which is described as a 'super' lipophilic analogue of leucine and phenylalanine [2]. This moderate lipophilicity may facilitate better solubility and bioavailability characteristics while retaining the steric benefits of the adamantane group.

peptide engineering conformational constraint drug design

Recommended Application Scenarios for 2-Adamantan-1-YL-2-aminopropionic Acid Based on Verified Differentiation


Development of Highly Potent NMDA Receptor Probes for Neurodegenerative Disease Research

The compound's sub-nanomolar IC50 at human GluN1/GluN2B NMDA receptors (5.70 nM) makes it an ideal starting point for designing novel tools to study NMDA receptor function in models of Alzheimer's disease, Parkinson's disease, and ischemia [1]. Its potency advantage over memantine and amantadine allows for more sensitive detection of NMDA receptor-mediated events and may enable lower dosing in in vivo studies, potentially reducing off-target effects [2].

Synthesis of Conformationally Constrained Peptidomimetics with Enhanced Stability

As an α,α-disubstituted amino acid with a rigid adamantane core, 2-Adamantan-1-YL-2-aminopropionic acid can be incorporated into peptide chains to restrict backbone flexibility, thereby increasing resistance to proteolytic degradation and improving binding affinity to target proteins [3]. This application is particularly relevant in the design of peptide-based therapeutics and biochemical probes where metabolic stability is critical.

Investigation of Dual Glutamatergic and Adrenergic Signaling in CNS Disorders

The compound's unique combination of NMDA receptor antagonism, AMPA receptor binding (Ki = 940 nM), and alpha-1 adrenergic receptor inhibition (IC50 = 830 nM) positions it as a multifunctional tool for dissecting complex neurochemical pathways involved in conditions such as schizophrenia, depression, and attention deficit disorders [4] [5]. Its polypharmacological profile may uncover synergistic therapeutic effects not achievable with single-target agents.

Structure-Activity Relationship Studies for Optimizing Adamantane-Based Drugs

Due to its well-defined receptor interaction data and distinct physicochemical properties, 2-Adamantan-1-YL-2-aminopropionic acid serves as a valuable reference compound in SAR campaigns aimed at improving the selectivity and efficacy of adamantane-derived pharmaceuticals. Its potency and selectivity can be benchmarked against newly synthesized analogues to guide medicinal chemistry efforts [6].

Quote Request

Request a Quote for 2-Adamantan-1-YL-2-aminopropionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.